Product packaging for 2-Isopropyl-3-methoxypyrazine(Cat. No.:CAS No. 25773-40-4)

2-Isopropyl-3-methoxypyrazine

Numéro de catalogue: B1215460
Numéro CAS: 25773-40-4
Poids moléculaire: 152.19 g/mol
Clé InChI: NTOPKICPEQUPPH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Significance of Alkyl-Methoxypyrazines as Potent Odorants and Semiochemicals

Alkyl-methoxypyrazines are a class of nitrogen-containing heterocyclic compounds that are widely recognized for their potent aroma characteristics and their roles as semiochemicals in the natural world. researchgate.net These compounds are biosynthesized by a variety of organisms, including plants, insects, and microorganisms. researchgate.net Their structural diversity leads to a wide range of biological functions. researchgate.net As odorants, they are responsible for the distinctive green and earthy aromas in numerous vegetables and can significantly influence the aroma profile of wines. researchgate.net Their potent nature means they can be detected by the human nose at extremely low concentrations, often in the parts-per-trillion range. wikipedia.orgresearchgate.net

Beyond their role as flavor and aroma compounds in foods, alkyl-methoxypyrazines are crucial as semiochemicals, which are chemicals involved in communication between organisms. researchgate.net For instance, they can act as warning signals (allomones) in aposematic (warningly colored) insects, deterring predators with their distinctive odor. csic.es In some ladybug species, these compounds have a dual role, acting as both defensive allomones and aggregation pheromones. csic.es Certain plants also release alkyl-methoxypyrazines to attract pollinating insects. csic.es

Overview of 2-Isopropyl-3-methoxypyrazine (IPMP) within the Methoxypyrazine Class

This compound (IPMP) is a prominent member of the alkyl-methoxypyrazine family. researchgate.net It is a key contributor to the aroma of various foods and is also a significant semiochemical. wikipedia.orgchemimpex.com

Structural Context of IPMP within Pyrazine (B50134) Derivatives

IPMP belongs to the broader class of organic compounds known as pyrazines, which are heterocyclic aromatic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 4. researchgate.nethmdb.ca More specifically, it is classified as a methoxypyrazine, which is a pyrazine ring substituted with a methoxy (B1213986) group (-OCH₃). hmdb.cafoodb.ca The general structure involves this core pyrazine ring with various alkyl groups attached. In the case of IPMP, the structure is 2-methoxy-3-(propan-2-yl)pyrazine. wikipedia.org

Distinguishing Characteristics of IPMP (e.g., isopropyl substituent at C-2)

The defining feature of this compound is the presence of an isopropyl group [-CH(CH₃)₂] attached to the carbon at the second position (C-2) of the pyrazine ring, and a methoxy group (-OCH₃) at the third position (C-3). wikipedia.org This specific substitution pattern distinguishes it from other common methoxypyrazines found in nature, such as 3-isobutyl-2-methoxypyrazine (IBMP), which has an isobutyl group instead. wikipedia.orgwikipedia.org This structural difference, while seemingly minor, has a significant impact on its aroma profile and biological activity. IPMP is often associated with earthy, pea, and nutty aromas. hmdb.casigmaaldrich.com

Historical Context of IPMP Discovery and Research

The study of methoxypyrazines, including IPMP, has been a subject of interest for several decades, primarily driven by their impact on the food and beverage industry. Research has focused on their occurrence, biosynthesis, and analytical detection methods. researchgate.net IPMP was identified as a potent odorant responsible for "off-flavors" in certain contexts, such as the "potato taste" in some East African coffees and the "ladybug taint" in wine, which occurs when multicolored Asian lady beetles (Harmonia axyridis) are accidentally incorporated during processing. wikipedia.orgresearchgate.net This has led to extensive research to understand its formation and develop mitigation strategies in winemaking. researchgate.netresearchgate.net While the biosynthesis of methoxypyrazines has been a topic of interest for a long time, the complete pathways and precursor molecules have been the subject of ongoing investigation and debate. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2O B1215460 2-Isopropyl-3-methoxypyrazine CAS No. 25773-40-4

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-methoxy-3-propan-2-ylpyrazine
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InChI

InChI=1S/C8H12N2O/c1-6(2)7-8(11-3)10-5-4-9-7/h4-6H,1-3H3
Source PubChem
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InChI Key

NTOPKICPEQUPPH-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CN=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
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DSSTOX Substance ID

DTXSID4067147
Record name Isopropyl methoxy pyrazine
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Molecular Weight

152.19 g/mol
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Boiling Point

120.00 to 125.00 °C. @ 20.00 mm Hg
Record name 2-Isopropyl-3-methoxypyrazine
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CAS No.

25773-40-4, 93905-03-4
Record name 2-Isopropyl-3-methoxypyrazine
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Record name 2-Isopropyl-3-methoxypyrazine
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Record name 2-Isopropyl-(3,5 or 6)-methoxypyrazine
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Record name 2-Methoxy-3-Isopropylpyrazine
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Record name Isopropyl methoxy pyrazine
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Record name 2-isopropyl-3-methoxypyrazine
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Record name 2-ISOPROPYL-3-METHOXYPYRAZINE
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Occurrence and Distribution of 2 Isopropyl 3 Methoxypyrazine in Natural Matrices

Presence in Plants and Agricultural Products

IPMP is synthesized by a variety of plants, where it contributes to their characteristic sensory profiles. Its concentration can be influenced by factors such as plant variety, ripeness, and growing conditions. wein.plus

Grape Varieties (e.g., Sauvignon Blanc, Cabernet Sauvignon)

In viticulture, methoxypyrazines are key varietal aroma components, particularly in Bordeaux grape varieties like Sauvignon Blanc, Cabernet Sauvignon, Cabernet Franc, and Merlot. wein.plustdx.cattesisenred.net 2-Isopropyl-3-methoxypyrazine is one of the principal methoxypyrazines found in grapes, alongside the more abundant 2-isobutyl-3-methoxypyrazine (B1223183) (IBMP). tdx.catgravitywinehouse.com

IPMP is primarily located in the grape stems, with lower levels found in the seeds and skins. gravitywinehouse.com Its concentration in grapes is highest before veraison (the onset of ripening) and decreases as the berries mature. wein.plussauvignonblanc.com Consequently, wines made from less ripe grapes or those fermented with stems may exhibit higher levels of IPMP, contributing aromas described as green pea, earthy, asparagus, or leafy. wein.plusgravitywinehouse.com Sunlight exposure is a major factor in reducing methoxypyrazine levels in grapes. tdx.cat

While typically less abundant than IBMP, IPMP's very low sensory threshold of approximately 1-2 nanograms per liter (ng/L) in wine means it can still have a significant impact on the final aroma profile. tdx.cattesisenred.net Studies have quantified IPMP levels in various wines, demonstrating its wide-ranging presence.

Table 1: Concentration of this compound (IPMP) in Select Wines

Wine/Grape VarietyReported Concentration Range of IPMP (ng/L)Region/NotesSource
Grapes (general)Up to 48.7 ng/LGeneral finding across multiple varieties. tdx.cat
Wines (general)Up to 4.5 ng/LGeneral finding across multiple varieties. tdx.cat
South African Sauvignon Blanc<0.03 to 3.9 ng/LAnalysis of 575 samples. nih.gov
Concord and Niagara Grape JuiceDetection thresholds averaged 0.93 ng/L.Study on sensory detection thresholds. nih.gov

Vegetables (e.g., Bell Peppers, Peas, Spinach)

The characteristic "green" and "earthy" notes of many vegetables are attributed to methoxypyrazines. wein.plus IPMP has been identified as a key volatile compound in several common vegetables.

Bell Peppers (Capsicum annuum): While bell peppers are most famously associated with 2-isobutyl-3-methoxypyrazine (IBMP), IPMP has also been detected. foodb.cahmdb.caresearchgate.net The distribution of methoxypyrazines in the bell pepper plant is widespread, with IBMP being dominant in aerial parts and IPMP being the main methoxypyrazine in the root tissues. researchgate.net

Peas (Pisum sativum): The aroma of green peas is strongly linked to methoxypyrazines, with IPMP being a significant contributor to their characteristic scent. oup.comoup.comgravitywinehouse.com

Spinach (Spinacia oleracea): IPMP is considered a potent odorant in raw spinach, contributing to its earthy and green aroma profile. usda.govtinkturenpresse.descispace.com It is one of several key volatile compounds identified in headspace analysis of the raw vegetable. tinkturenpresse.de Research has also shown that IPMP in spinach root volatiles acts as an attractant for the root-knot nematode, Meloidogyne incognita. usda.govresearchgate.net

Table 2: Presence of this compound (IPMP) in Vegetables

VegetableAroma ContributionSource
Bell PepperDetected in various parts of the plant, dominant in roots. foodb.caresearchgate.net
PeasContributes to characteristic pea, beany, and earthy aroma. oup.comwein.plusfoodb.ca
SpinachPotent odorant in raw spinach, contributing to earthy/green notes. usda.govtinkturenpresse.descispace.com

Other Plant Sources

Beyond common agricultural products, this compound has been identified in a few other plant species. For instance, it is emitted by the cones of the African cycad Encephalartos villosus, where it serves to attract pollinator beetles. mdpi.com The compound has also been reported in Zingiber mioga (myoga ginger) and Panax notoginseng (noto ginseng). nih.gov

Occurrence in Microorganisms

Microorganisms, particularly bacteria and some fungi, are known producers of pyrazines. These compounds are secondary metabolites, and their production can impart distinct flavors and aromas, sometimes associated with spoilage and other times valued for flavor generation. oup.comoup.com

Bacterial Production (e.g., Pseudomonas perolens, Paenibacillus polymyxa)

Several bacterial species have been identified as producers of this compound.

Pseudomonas perolens (also known as Pseudomonas taetrolens): This bacterium is well-documented for its ability to produce IPMP. oup.comoup.comnih.gov Its production of the compound is responsible for a characteristic musty, potato-like odor, which has been observed in environments like sterile fish muscle where the bacterium is present. cdrnd.co.uknih.govasm.org The biosynthesis of IPMP in P. perolens has been a subject of study to understand the metabolic pathways involved. oup.comnih.gov

Paenibacillus polymyxa : This bacterium, known for producing the antibiotic polymyxin, also synthesizes a complex mixture of pyrazine (B50134) metabolites. oup.com Among these is 2,5-diisopropylpyrazine, which is a dominant metabolite, but this compound has also been associated with its metabolic output. oup.comoup.com The biosynthesis is thought to involve the condensation of amino acids like valine and glycine (B1666218). oup.com

Fungal Contributions

The production of pyrazines by fungi is less prominent compared to bacteria, but some species have been shown to contribute. up.ac.za

Research into mycelial fungi has indicated that certain species can produce pyrazine flavors. up.ac.za For example, Penicillium rubrum has been shown to produce both 2-methoxy-3-isobutylpyrazine (MIBP) and 2-methoxy-3,5/6-isopropylpyrazine (MIPP), a compound closely related to IPMP. up.ac.za Furthermore, IPMP has been identified as a metabolite found in or produced by Saccharomyces cerevisiae, the yeast commonly used in baking and brewing. nih.gov It is possible that microorganisms present in wine fermentations, including yeasts and certain bacteria, could influence the final concentration of IPMP in wine. nih.govresearchgate.net

Presence in Insects

This compound (IPMP) is a significant semiochemical in the insect world, playing a crucial role in both defense and communication.

This compound is notably present in ladybird beetles (family Coccinellidae). It is a key component of their defensive mechanism, contributing to the characteristic odor released when they are disturbed. nih.gov This odor acts as a warning signal to potential predators.

Several species of ladybird beetles have been found to produce IPMP. For instance, the seven-spot ladybird beetle (Coccinella septempunctata) releases IPMP, which is responsible for its distinctive smell. nih.gov Research has shown that this compound also functions as an aggregation pheromone in some ladybird species, such as the convergent ladybird beetle (Hippodamia convergens). nih.gov While IPMP itself had a minimal effect on aggregation in this species, a blend of methoxypyrazines, including IPMP, did attract the beetles. nih.gov In contrast, for C. septempunctata, IPMP has been identified as a pheromone that attracts both males and females. nih.gov

The presence of IPMP in ladybirds can have unintended consequences, particularly in viticulture. When ladybirds, such as the invasive Asian ladybeetle (Harmonia axyridis), are accidentally harvested with grapes, the IPMP from their hemolymph can contaminate the resulting wine, leading to an undesirable off-flavor known as "ladybird taint". winewisdom.comopenagrar.deresearchgate.net This taint is described as having notes of peanuts, asparagus, and bell pepper. winewisdom.com The detection threshold for this compound in wine is extremely low, making even a small number of beetles problematic. winewisdom.comopenagrar.de

Table 1: Role of this compound in Ladybird Beetles

SpeciesRole of this compoundReference
Coccinella septempunctataDefensive odor, Pheromonal attraction nih.gov
Hippodamia convergensComponent of defensive odor, limited role in aggregation nih.gov
Harmonia axyridisCauses "ladybird taint" in wine winewisdom.comopenagrar.deresearchgate.net

Beyond ladybird beetles, this compound is found in a variety of other aposematic (warningly colored) insects, where it serves as a defensive allomone (a chemical that benefits the producer by affecting the behavior of a receiver of a different species). google.commdpi.comcsic.es The compound's potent, unpleasant odor is a key part of a multimodal defense strategy that often includes bright coloration and other chemical deterrents. nih.gov

For example, it has been tentatively identified as a warning chemical in the beetle Metorrhynchus rhipidus. google.com The wood tiger moth (Arctia plantaginis) also produces methoxypyrazines as part of its chemical defense against predators like birds and ants. mdpi.comcsic.es The presence of IPMP and other methoxypyrazines is a widespread defense mechanism among insects that advertise their unpalatability to predators. google.com The gypsy moth caterpillar (Lymantria dispar) also secretes minute amounts of 2-isobutyl-3-methoxypyrazine, a related compound, which is largely responsible for the odor of its defensive exudate. usda.gov

Detection in Aquatic Environments

This compound is also a known contaminant in aquatic environments, where its presence can lead to significant taste and odor problems in water and aquatic products.

IPMP has been identified as a source of "off-flavors" in drinking water. aroxa.comiwaponline.com It imparts a musty, moldy, or woody/earthy character to the water, sometimes described as reminiscent of potato skins. aroxa.comservice.gov.uk This compound can be produced by certain types of bacteria, particularly Actinobacteria, which are found in lakes, reservoirs, and water distribution systems. aroxa.comservice.gov.uk

Studies have detected IPMP in water supply reservoirs. For instance, a study of 13 water supply reservoirs in a city in China investigated the presence of ten taste and odor compounds, including IPMP. researchgate.net Another case study highlighted that monitoring for common off-flavor compounds like geosmin (B144297) and 2-methylisoborneol (B1147454) (MIB) alone can be insufficient, as IPMP was found to be the cause of a recurring moldy odor in a water treatment plant, originating from a different source and at different times than the other compounds. iwaponline.com The degradation of IPMP in water has been the subject of research, with advanced oxidation processes like UV-A/Chlorine being investigated for its removal. researchgate.net

Table 2: Detection of this compound in Drinking Water Sources

Location/SystemFindingReference
Lakes, reservoirs, water distribution systemsFormed by Actinobacteria, causing musty/earthy off-flavor aroxa.comservice.gov.uk
Lytle Creek (water source for SWTP)Identified as the cause of a recurring moldy odor iwaponline.com
13 water supply reservoirs (S City, China)Investigated as one of ten taste and odor compounds researchgate.net

The presence of this compound is also a concern in aquaculture. Microorganisms in the water and sediment of aquaculture systems, such as recirculating aquaculture systems (RAS), can produce various off-flavor compounds. globalseafood.orgnih.gov While geosmin and MIB are the most commonly cited culprits for earthy and musty taints in farmed fish, other compounds, including IPMP, can also contribute to undesirable flavors. nih.govglobalseafood.org

Research into off-flavors in Atlantic salmon raised in RAS has used IPMP as an internal standard for the chemical analysis of other off-flavor compounds, indicating its relevance and detectability in these systems. researchgate.net A study on rainbow trout in a RAS also included IPMP in its analysis of off-flavor compounds that decrease during the depuration period. luke.fi The microbial activity in these systems can lead to the formation of a range of volatile organic compounds that can be absorbed by the fish, impacting their taste and consumer acceptance. nih.gov

Proposed Biosynthetic Pathways

Two main hypotheses currently exist for the biosynthesis of IPMP. One pathway suggests the condensation of amino acids to form a cyclic dipeptide, while the other proposes the amidation of an amino acid followed by condensation with a dicarbonyl compound. mdpi.commdpi.com

The foundational building blocks for IPMP are believed to be amino acids. researchgate.net Specifically, the amino acids L-valine and glycine have been proposed as the direct precursors for the formation of the IPMP molecule. mdpi.comnih.govdur.ac.uk This hypothesis is supported by feeding experiments in microorganisms; for instance, studies in Pseudomonas perolens and Pseudomonas taetrolens have demonstrated that the addition of isotopically labeled valine to the culture medium leads to the production of labeled IPMP, confirming its role as a key precursor. oup.comflinders.edu.au In this proposed pathway, valine provides the isopropyl side chain and a portion of the pyrazine ring, while glycine contributes the remaining atoms to form the core heterocyclic structure. nih.govresearchgate.net

Table 1: Proposed Amino Acid Precursors for IPMP

Precursor Amino Acid Proposed Contribution to IPMP Structure
L-Valine Forms the isopropyl group and part of the pyrazine ring. nih.govoup.comflinders.edu.au

| Glycine | Contributes the remaining nitrogen and carbon atoms to complete the pyrazine ring. mdpi.comnih.govresearchgate.net |

An alternative biosynthetic pathway involves the reaction of an amino acid amide with an α,L-dicarbonyl compound. In this scenario, L-valine is first amidated to form valinamide. This amide then condenses with an α,L-dicarbonyl compound, such as glyoxal (B1671930) or glyoxylic acid, to form the pyrazine ring structure, specifically the hydroxyl intermediate 2-isopropyl-3-hydroxypyrazine (IPHP). dur.ac.ukoup.comcornell.edu While this pathway is considered plausible, there remains some uncertainty regarding the exact identity of the dicarbonyl compound involved in vivo. nih.gov

The final and most well-documented step in the biosynthesis of IPMP is the enzymatic methylation of its immediate precursor, 2-isopropyl-3-hydroxypyrazine (IPHP). mdpi.comuni-bonn.deuni-bonn.detandfonline.com This biochemical reaction is catalyzed by a class of enzymes known as O-methyltransferases (OMTs). researchgate.netmdpi.com The reaction involves the transfer of a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to the hydroxyl group of IPHP, yielding the final product, this compound. researchgate.nettandfonline.com The presence and activity of these enzymes are directly correlated with the accumulation of IPMP in organisms such as wine grapes. tandfonline.com

One of the leading biosynthetic hypotheses suggests that the initial step is the condensation of L-valine and glycine to form a cyclic dipeptide, also known as a 2,5-diketopiperazine. oup.comresearchgate.netjst.go.jp Specifically for IPMP, the proposed intermediate is 2,5-dicarbonyl-3-isopropyl-piperazine (DCPP). mdpi.com This cyclic dipeptide is then believed to undergo a series of subsequent, yet to be fully detailed, biochemical transformations to yield the hydroxypyrazine precursor (IPHP), which is then methylated. mdpi.com However, it is noteworthy that some research in myxobacteria has presented findings that contradict a biosynthetic pathway via cyclic dipeptides for similar branched dialkylpyrazines, suggesting instead a route involving the dimerization of valine aldehyde. nih.gov

Biochemical Regulation of IPMP Biosynthesis

The rate and quantity of IPMP production are controlled by the presence and activity of specific enzymes involved in its biosynthetic pathway.

O-methyltransferases (OMTs) are the critical enzymes that regulate the final step of IPMP synthesis. nih.govmdpi.com Research has successfully identified and characterized OMTs responsible for this reaction in various plants. In grapevines (Vitis vinifera), several OMT genes, including VvOMT1, VvOMT2, and VvOMT3, have been identified, with studies indicating that the VvOMT1 and VvOMT2 enzymes are primarily responsible for the methylation of hydroxypyrazines to their corresponding methoxypyrazines. mdpi.comresearchgate.net Similarly, a study on Coffea arabica identified OMT genes homologous to those found in grapes. nih.gov When these coffee-derived OMT enzymes were expressed and purified, one demonstrated the ability to convert IPHP into IPMP, confirming its functional role in the pathway. nih.gov The expression levels and activity of these OMTs are closely linked to the concentration of methoxypyrazines, indicating they are a key regulatory point in the biosynthetic process. mdpi.comtandfonline.com

Table 2: Characterized O-Methyltransferases in IPMP Biosynthesis

Enzyme/Gene Organism Substrate(s) Finding
VvOMT1, VvOMT2 Vitis vinifera (Grapevine) Hydroxypyrazines (HPs) Primarily responsible for methylating HPs to methoxypyrazines (MPs). mdpi.com
VvOMT3 Vitis vinifera (Grapevine) Hydroxypyrazines (HPs) Identified as a gene related to MP biosynthesis. mdpi.com

| C. arabica OMTs | Coffea arabica (Coffee) | 2-isopropyl-3-hydroxypyrazine (IPHP), 3-isobutyl-2-hydroxypyrazine (IBHP) | One expressed enzyme showed measurable turnover of IPHP and IBHP to their methoxy (B1213986) forms. nih.gov |

Genetic Analysis of Biosynthetic Pathways

The biosynthesis of this compound (IPMP), like other methoxypyrazines (MPs), involves a critical final step governed by specific genes. Research, particularly in grapevines (Vitis vinifera), has identified a class of enzymes known as O-methyltransferases (OMTs) as key players in this process. nih.govmdpi.com These enzymes catalyze the methylation of a non-volatile precursor, 3-isopropyl-2-hydroxypyrazine (IPHP), to form the highly aromatic and volatile IPMP. mdpi.comnih.govnih.gov

Genetic and quantitative trait loci (QTL) analysis in grapevines has led to the identification of several O-methyltransferase genes, including VvOMT1, VvOMT2, VvOMT3, and VvOMT4. nih.govmdpi.comacs.orgmdpi.com Functional characterization has shown that the proteins encoded by these genes, particularly VvOMT3, are highly specific and efficient in methylating hydroxypyrazine precursors. nih.govresearchgate.netresearchgate.net The expression levels of these VvOMT genes are closely correlated with the accumulation of MPs in grape berries, typically increasing before the onset of ripening (veraison) and then declining as the fruit matures. mdpi.comresearchgate.net This genetic control highlights that the final concentration of IPMP is not arbitrary but is regulated by the expression of specific biosynthetic genes. nih.gov

One proposed biosynthetic pathway suggests that amino acids serve as the initial precursors, with valine being the likely starting point for IPMP. mdpi.comoup.com While the complete pathway from amino acid to the pyrazine ring in plants is still under investigation, the final, genetically controlled methylation step is a well-established checkpoint in the production of IPMP. mdpi.commdpi.com

Factors Influencing in vivo Biosynthesis and Accumulation

The amount of IPMP synthesized and accumulated in plants is not solely dependent on genetics; it is significantly modulated by a range of external factors, from environmental conditions to human intervention and microbial interactions.

Environmental Stressors

Environmental conditions, particularly those experienced during the growing season of plants like grapevines, have a profound impact on IPMP concentrations. Key stressors include:

Temperature: Cooler ripening conditions are strongly associated with higher levels of methoxypyrazines in mature fruit. researchgate.net Conversely, warmer temperatures, especially during the night, can lead to a more rapid decrease in IPMP and other methoxypyrazines. mdpi.com

Sunlight Exposure: Increased exposure of grape clusters to sunlight is a major factor in reducing the final concentration of MPs. researchgate.nettdx.cat This effect is most pronounced before veraison. Light exposure can either suppress the biosynthesis of IPMP or promote its degradation. researchgate.net Shaded fruit consistently shows higher levels of MPs. mdpi.com

Water Availability: The water status of the vine also influences IPMP levels. Higher water inputs from rainfall or excessive irrigation can lead to more vigorous vine growth and increased shading of the fruit, which in turn promotes higher IPMP concentrations. mdpi.comnih.gov Conversely, deficit irrigation strategies have been shown to reduce vegetative growth and lower the final MP levels in grapes. nih.gov

Agricultural Practices (e.g., Viticultural Practices)

Given the influence of environmental factors, various agricultural practices have been developed, particularly in viticulture, to manage and control the levels of IPMP in crops. cornell.edu These practices are primarily aimed at manipulating the microclimate around the fruit clusters. researchgate.net

Agricultural PracticeEffect on IPMP LevelsMechanism of Action
Canopy Management (e.g., Leaf Removal) DecreaseIncreases sunlight exposure to fruit clusters, which can suppress biosynthesis or enhance degradation of IPMP. researchgate.netgravitywinehouse.com
Trellis/Training System VariesAffects canopy density and light interception, thereby influencing the microclimate and IPMP accumulation. nih.gov
Irrigation Management Can DecreaseDeficit irrigation can reduce vine vigor, leading to less canopy shading and lower IPMP concentrations. nih.govgravitywinehouse.com
Vine Vigor Management Can DecreaseBalanced vines with moderate vigor often have lower IPMP levels, likely due to better fruit exposure and physiological balance. gravitywinehouse.comajevonline.org
Harvest Timing DecreaseDelaying harvest allows for more time for the natural degradation of IPMP that occurs during the ripening process. tdx.cat

These integrated pest and crop management strategies are crucial for controlling the final concentration of IPMP, ensuring it remains at a desirable level. wine-grape-growing.comlow-impact-farming.info

Degradation and Metabolism Pathways

The final concentration of IPMP in a biological system is the result of a balance between its synthesis and its breakdown. mdpi.com

in vivo Degradation Mechanisms in Plants and Microorganisms

In plants such as grapevines, the degradation of IPMP is an active process that occurs during fruit ripening. tdx.cat While photodegradation by sunlight was once considered a primary mechanism, recent evidence suggests that temperature-dependent, enzymatic degradation is more significant. mdpi.com

The most supported degradation pathway involves an O-demethylation reaction. mdpi.comcornell.edu In this process, the methoxy group (-OCH₃) of IPMP is enzymatically removed, converting the volatile aromatic compound back into its non-volatile, non-aromatic precursor, 3-isopropyl-2-hydroxypyrazine (IPHP). cornell.edu This suggests a metabolic cycle where IPHP is methylated to IPMP (biosynthesis) and IPMP is demethylated back to IPHP (degradation). mdpi.comnih.gov The activity of the enzymes responsible for this demethylation increases as the fruit ripens, leading to the observed decline in IPMP concentrations post-veraison. cornell.edu

While the degradation of IPMP via advanced oxidation processes in water treatment is well-studied, detailing its breakdown into various smaller molecules, the specific in vivo enzymatic pathways in microorganisms are less understood. nih.govresearchgate.net It is known that some microorganisms can metabolize pyrazines, but the precise enzymes and pathways for IPMP degradation are not as clearly defined as the biosynthetic routes. oup.com

Biosynthesis and Biotransformation of 2 Isopropyl 3 Methoxypyrazine

Proposed Cycle between Methoxypyrazines and Hydroxypyrazines

A proposed metabolic cycle that governs the concentration of 2-isopropyl-3-methoxypyrazine (IPMP) and other related methoxypyrazines involves the interconversion between 3-alkyl-2-methoxypyrazines (MPs) and their corresponding 3-alkyl-2-hydroxypyrazines (HPs). dntb.gov.ua This cyclical pathway proceeds through O-demethylation and O-methylation steps, representing both a degradative and a biosynthetic route. dntb.gov.uanih.gov

The degradation of methoxypyrazines through demethylation to form their hydroxypyrazine counterparts has been observed in different biological systems. tdl.org For instance, studies on pyrazine (B50134) metabolism in rats demonstrated that methoxypyrazines are demethylated to hydroxypyrazines, which are then subject to glycosylation. tdl.org Similar degradative pathways have been identified in plants such as bell peppers (Capsicum annuum) and wine grapes (Vitis vinifera), where MPs are broken down into HPs as the fruit ripens. tdl.org

Conversely, the final step in the biosynthesis of IPMP is the methylation of its direct precursor, 3-isopropyl-2-hydroxypyrazine (IPHP). researchgate.net This critical methylation step is catalyzed by O-methyltransferases (OMTs). nih.gov In Vitis vinifera, specific enzymes identified as Vitis vinifera O-methyltransferases (VvOMTs) are responsible for this conversion, utilizing S-adenosyl-l-methionine (SAM) as a methyl group donor. nih.govresearchgate.netacs.org The rate of this methylation of HP to MP is a determining factor in the ultimate concentration of MP in grapes. tdl.org

Because the hydroxypyrazine, IPHP, serves as both the precursor for the formation of IPMP and the product of its degradation, a dynamic equilibrium or cycle is proposed to exist between these two compounds. nih.govtdl.org This cycle is fundamental to understanding the regulation of IPMP levels in organisms where it is produced. The initial building blocks for the biosynthesis of IPMP are suggested to be the amino acids valine and glycine (B1666218). researchgate.netoup.com

A schematic representation of this proposed cycle for IPMP highlights the central role of IPHP. researchgate.net The biosynthesis can be initiated from precursors like valine and glycine, leading to the formation of the IPHP ring structure. researchgate.netoup.com Subsequently, VvOMTs catalyze the methylation of IPHP to produce the volatile IPMP. researchgate.net The cycle is completed by the demethylation of IPMP back to IPHP. dntb.gov.uatdl.org

Analytical Methodologies for 2 Isopropyl 3 Methoxypyrazine Quantification and Characterization

Sample Preparation Techniques

Effective sample preparation is a critical step to isolate and concentrate IPMP from the sample matrix, thereby enhancing detection sensitivity and accuracy. The choice of technique often depends on the matrix itself, the desired limit of detection, and the available instrumentation.

Liquid-Liquid Extraction (LLE) is a conventional method for extracting methoxypyrazines from liquid samples. This technique involves the partitioning of the analyte between the sample and an immiscible organic solvent. Solvents such as dichloromethane (B109758) and diethyl ether have been commonly used for the extraction of methoxypyrazines from wine. bio-conferences.org While effective, LLE can be time-consuming and require significant volumes of organic solvents. vt.edu To enhance efficiency, LLE can be combined with a preliminary distillation step. bio-conferences.org

Solid-Phase Microextraction (SPME) has become a widely adopted, solvent-free alternative for the extraction of volatile and semi-volatile compounds like IPMP. mdpi.com This technique utilizes a fused silica (B1680970) fiber coated with a stationary phase that is exposed to the sample or its headspace. The analytes adsorb to the fiber and are subsequently desorbed into the injection port of a gas chromatograph. For methoxypyrazine analysis in wine, various fiber coatings have been investigated, with Divinylbenzene/Carboxen/Polydimethylsiloxane (B3030410) (DVB/CAR/PDMS) often demonstrating high analyte recovery. vt.edu The efficiency of SPME is influenced by factors such as fiber type, extraction time, and temperature. vt.edu

Stir Bar Sorptive Extraction (SBSE) is another sorptive extraction technique that offers a higher phase volume compared to SPME, leading to increased extraction efficiency and lower detection limits. researchgate.net In SBSE, a magnetic stir bar coated with a sorbent, typically polydimethylsiloxane (PDMS), is introduced into the sample. researchgate.net As the bar stirs the sample, analytes are partitioned into the sorbent phase. Afterward, the stir bar is removed, and the analytes are thermally desorbed for GC analysis. researchgate.net SBSE has been successfully applied to the analysis of methoxypyrazines in wine, achieving detection limits well below their olfactory thresholds. researchgate.net

Extraction MethodPrincipleCommon Sorbents/SolventsAdvantagesDisadvantages
Liquid-Liquid Extraction (LLE)Partitioning between two immiscible liquid phases.Dichloromethane, Diethyl etherEstablished technique, effective for a wide range of compounds.Requires large volumes of organic solvents, can be labor-intensive, potential for emulsion formation. bio-conferences.orgvt.edu
Solid-Phase Microextraction (SPME)Adsorption of analytes onto a coated fiber.DVB/CAR/PDMS, PDMS/DVBSolvent-free, simple, easily automated, good for volatile and semi-volatile compounds. mdpi.comLimited sorbent volume, fiber fragility, potential for matrix effects. vt.edu
Stir Bar Sorptive Extraction (SBSE)Sorption of analytes onto a coated stir bar.Polydimethylsiloxane (PDMS)Higher sorbent volume than SPME leading to higher recovery and lower detection limits, solvent-free. researchgate.netLonger extraction times may be required, potential for carryover.

Given the volatile nature of 2-isopropyl-3-methoxypyrazine, headspace sampling techniques are particularly suitable as they analyze the vapor phase above the sample, which can minimize interference from non-volatile matrix components.

Headspace-Solid Phase Microextraction (HS-SPME) is a variation of SPME where the fiber is exposed to the headspace above the sample rather than being directly immersed in it. mdpi.com This approach is ideal for isolating volatile compounds like IPMP from complex matrices such as wine and grape must. vt.eduresearchgate.net The partitioning of the analyte into the headspace is influenced by temperature, time, and the ionic strength of the sample, which can be modified by adding salt. vt.eduresearchgate.net For the analysis of methoxypyrazines, HS-SPME is often the preferred method due to its sensitivity and ease of automation. researchgate.net

Headspace Sorptive Extraction (HSSE) is the headspace counterpart to SBSE. In this technique, the coated stir bar is suspended in the headspace above the sample, where it adsorbs volatile analytes. A comparison of HS-SPME, SBSE, and HSSE for methoxypyrazine analysis in wine found that all three methods could achieve limits of quantitation at or below 1 ng/L. researchgate.net However, HSSE required a longer extraction time of 120 minutes to achieve sufficient sensitivity, compared to 30 minutes for HS-SPME and SBSE. researchgate.net

The composition of the sample matrix can significantly influence the efficiency of extraction methods. In wine analysis, components such as ethanol (B145695), sugars, and phenolic compounds can affect the partitioning of IPMP into the extraction phase.

Studies have shown that increasing ethanol concentration from 0% to 20% (v/v) can cause an exponential decrease in the recovery of methoxypyrazines using HS-SPME. nih.gov This is because ethanol can increase the solubility of the analytes in the sample matrix, thereby reducing their volatility and availability in the headspace.

The pH of the sample is another critical factor. At a low pH (below 2), methoxypyrazines, which are basic compounds, can become protonated, forming non-volatile salts and thus reducing their concentration in the headspace. nih.gov However, within the typical pH range of wine, the headspace concentration of methoxypyrazines is relatively stable. vt.edu Interestingly, exposure to selected phenolic compounds and oak has been found to have no measurable impact on the headspace concentrations of alkyl-methoxypyrazines. nih.gov

Chromatographic Separation Techniques

Following extraction and pre-concentration, chromatographic techniques are employed to separate IPMP from other volatile compounds in the extract before detection and quantification.

Gas chromatography is the most common technique for the separation of volatile compounds like this compound. In GC, the sample extract is vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases.

For methoxypyrazine analysis, capillary GC with various detectors is used. Nitrogen-phosphorus detectors (NPD) are highly sensitive to nitrogen-containing compounds and are therefore well-suited for detecting pyrazines at low concentrations. researchgate.net Mass spectrometry (MS) is also frequently coupled with GC (GC-MS), providing both high sensitivity and structural information for confident identification of the target analytes. vt.edu The choice of the GC column's stationary phase is crucial for achieving good separation from interfering compounds.

ParameterTypical Conditions for Methoxypyrazine AnalysisReference
Column TypeCapillary columns (e.g., DB-WAX, SH-Rtx-wax) mdpi.com
Injector Temperature250 - 270 °C mdpi.com
Carrier GasHelium mdpi.com
DetectorNitrogen-Phosphorus Detector (NPD), Mass Spectrometry (MS) vt.eduresearchgate.net

For highly complex samples where one-dimensional GC may not provide sufficient resolution, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power. In GCxGC, the effluent from a primary GC column is subjected to further separation on a second, shorter column with a different stationary phase. This is achieved through a modulator that traps, focuses, and re-injects fractions from the first dimension onto the second.

GCxGC has been successfully applied to the analysis of methoxypyrazines in wine, often coupled with a time-of-flight mass spectrometer (TOF-MS) or an NPD. researchgate.net This technique can resolve co-eluting compounds that might interfere with the quantification of IPMP in a single-dimension separation. For instance, a study using GCxGC-NPD achieved a detection limit of 0.5 ng/L for isobutyl-methoxypyrazine in wine, which was superior to that obtained with GCxGC-IDTOFMS (1.95 ng/L). researchgate.net

Detection and Identification Methods

Various analytical methods are employed for the detection and identification of this compound. These techniques are often coupled with gas chromatography (GC) for the separation of the volatile compound from complex sample matrices.

Mass spectrometry, particularly when interfaced with gas chromatography (GC-MS), is a cornerstone technique for the analysis of this compound. openagrar.deresearchgate.net This method provides high sensitivity and selectivity, allowing for confident identification based on the mass-to-charge ratio (m/z) of the compound and its fragments. openagrar.de In electron ionisation (EI) mode, the molecular ion (M+) for IPMP is observed at m/z 152, with other characteristic fragment ions also being used for identification. openagrar.de

While detailed applications focusing specifically on ion trap mass analyzers for the analysis of this compound are not widely documented in the reviewed scientific literature, instrumental parameters relevant to ion trap operation have been noted in broader studies of methoxypyrazines. For instance, in a GC-MS study for the analysis of various alkylpyrazines, an electron ionisation source was operated with a trap current of 100 µA. openagrar.de This parameter is critical in controlling the number of electrons emitted from the filament, which in turn influences the ionization efficiency within the ion source.

Tandem mass spectrometry (MS/MS) offers enhanced selectivity and sensitivity by performing two stages of mass analysis. A precursor ion is selected in the first stage, fragmented, and then the resulting product ions are analyzed in the second stage. This technique is highly effective for quantifying trace amounts of this compound in complex samples like wine. In a multidimensional GC-MS method, specific ion transitions are monitored for quantification.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound (IPMP)152137

Time-of-Flight Mass Spectrometry, especially when combined with comprehensive two-dimensional gas chromatography (GCxGC-TOFMS), is a powerful tool for analyzing methoxypyrazines. nih.gov This technique offers high mass resolution and rapid acquisition speeds, which are advantageous for separating and identifying compounds in highly complex samples. The deconvolution capabilities of ToF-MS are particularly useful for resolving target analytes from matrix interferences and for separating isotopically labeled internal standards from the native compound during stable isotope dilution analysis. nih.gov While a detection limit of 1.95 ng/L was achieved for the related compound 2-methoxy-3-isobutylpyrazine (IBMP) using this method, it demonstrates the high sensitivity applicable to the analysis of methoxypyrazines in general. nih.gov

Positive Chemical Ionization (PCI) is a softer ionization technique compared to electron ionization, resulting in less fragmentation and a more abundant protonated molecular ion (MH+). This can increase sensitivity and selectivity for the target compound. In the analysis of methoxypyrazines, ammonia (B1221849) has been used as a reagent gas. openagrar.de This method generates a strong signal for the MH+ ion, which is ideal for selected ion monitoring (SIM). For this compound (molecular weight 152.19), the corresponding MH+ ion is monitored at m/z 153.10. openagrar.de

Table 1: Monitored Ions in Positive Chemical Ionization (Ammonia) GC-MS for Methoxypyrazine Analysis. openagrar.de
CompoundProtonated Molecular Ion (MH+)Monitored m/z
This compound[C8H12N2O+H]+153.10
2-sec-Butyl-3-methoxypyrazine[C9H14N2O+H]+167.12
2-Methoxy-d3-3-isobutylpyrazine (Internal Standard)[C9H11D3N2O+H]+170.14

A Nitrogen-Phosphorus Detector (NPD) is a highly selective detector used in gas chromatography that shows a strong response to compounds containing nitrogen or phosphorus. This selectivity makes it well-suited for the analysis of this compound in complex food matrices, as it minimizes interference from other non-nitrogenous compounds. The sensitivity of the NPD for alkyl-methoxypyrazines has been measured at approximately 1 picogram. vt.edu

Research on carrot products utilized a stripping-selective trapping procedure followed by purge-and-trap GC with an NPD to quantify methoxypyrazines. nih.gov This study successfully detected and quantified this compound in different carrot preparations. nih.gov

Table 2: Concentration of this compound in Carrot Products Determined by GC-NPD. nih.gov
Carrot Product TypeConcentration (ng/g)
Shredded, bagged0.32
Sliced, dried0.176

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a significant technique for the analysis of methoxypyrazines, including this compound (IPMP). nih.gov This method is instrumental in separating, identifying, and quantifying components within a mixture. For pyrazines, HPLC is often employed after an extraction and concentration step from the sample matrix, such as wine or food products. acs.orgbio-conferences.org

One established HPLC method for a related compound, 2-methoxypyrazine, utilizes a mixed-mode stationary phase column. sielc.com This method employs a simple isocratic mobile phase consisting of water, acetonitrile (B52724) (MeCN), and a sulfuric acid (H2SO4) buffer. sielc.com Detection is typically achieved using a UV detector at 200 nm, which provides high resolution and symmetrical peak shapes for the analyte. sielc.com Although this specific method is for 2-methoxypyrazine, the principles can be adapted for the analysis of IPMP and other methoxypyrazines. The recovery and reproducibility of HPLC techniques for methoxypyrazines are critical and have been demonstrated in various studies, for instance, in the analysis of these compounds in wine. acs.org It is also crucial to protect samples from light during analysis, as exposure can lead to photodegradation of methoxypyrazines, resulting in an underestimation of their concentration. acs.org

While gas chromatography is more commonly cited for volatile compounds like IPMP, HPLC offers a viable alternative, particularly when coupled with appropriate sample preparation and detection systems. nih.govmdpi.com

Quantitative Analysis and Validation

The accurate quantification of this compound is crucial due to its extremely low odor detection threshold and significant impact on the aroma profile of various products. nih.govnih.gov Validated analytical methods are essential to ensure that the results are reliable and reproducible. ijrdpl.com The validation of an analytical procedure involves documenting, through a series of experimental studies, that its performance characteristics are suitable and reliable for the intended analytical applications. ijrdpl.comfda.gov

A robust quantitative method was established for the analysis of 3-alkyl-2-methoxypyrazines, including IPMP, in wine and juice, combining headspace solid-phase microextraction (HS-SPME) with gas chromatography-mass spectrometry (GC-MS). nih.gov This methodology often employs a stable isotope dilution assay to achieve high accuracy and precision. nih.gov The validation of such methods typically involves assessing parameters like linearity, detection limits, precision, and recovery. ijrdpl.com

Stable Isotope Dilution Assay (SIDA)

The Stable Isotope Dilution Assay (SIDA) is considered a gold-standard method for the accurate quantification of trace-level compounds, including this compound. tandfonline.comtum.de This technique involves the use of a stable isotope-labeled version of the analyte as an internal standard. tum.de For IPMP, a deuterated analogue, such as this compound-d3, is used. nih.govmedchemexpress.com

The key advantage of SIDA is that the isotopically labeled internal standard is chemically identical to the analyte and behaves similarly during sample preparation, extraction, and chromatographic analysis. tum.de This allows it to compensate for losses during sample workup and for matrix effects during the mass spectrometric analysis. tum.de The quantification is based on the peak ratio of the native analyte to the labeled standard. tum.de

SIDA has been successfully applied to the analysis of methoxypyrazines in various complex matrices, such as wine and grapes. nih.govnih.gov The use of deuterated analogues like [2H3]-IPMP as internal standards has been central to developing reliable methods for quantifying IPMP at the nanogram-per-liter level. nih.gov

Linearity, Detection Limits, and Precision

The validation of any quantitative method for this compound requires the determination of its linearity, limits of detection (LOD) and quantification (LOQ), and precision. ijrdpl.comresearchgate.net

Linearity : An analytical procedure's linearity is its ability to produce test results that are directly proportional to the concentration of the analyte within a given range. europa.eu For SIDA methods used in pyrazine (B50134) analysis, calibration curves have demonstrated good linearity. tandfonline.com

Detection and Quantification Limits : The limit of detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. loesungsfabrik.dejuniperpublishers.com The limit of quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. loesungsfabrik.denih.gov Due to its potent aroma, highly sensitive methods with very low detection limits are necessary for IPMP. researchgate.net For instance, a headspace SPME-GC-MS method using SIDA achieved a detection limit of less than 0.5 ng/L in juice and 1-2 ng/L in wine for IPMP. nih.gov Another study reported limits of quantitation at or below 1 ng/L for four different methoxypyrazines in wine. researchgate.net The determination of these limits can be based on the signal-to-noise ratio (commonly 3:1 for LOD and 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve. researchgate.netloesungsfabrik.de

Precision : Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). nih.gov For the quantitative analysis of IPMP in wine, RSDs of 5.6-7% at a concentration of 5 ng/L and less than 5% at 15 and 30 ng/L have been reported, indicating good precision. nih.gov

The following table summarizes the performance characteristics of a validated SIDA method for IPMP quantification.

Performance CharacteristicResultReference
Limit of Detection (LOD) <0.5 ng/L (in juice), 1-2 ng/L (in wine) nih.gov
Limit of Quantification (LOQ) ≤ 1 ng/L (in wine) researchgate.net
Precision (RSD) 5.6-7% (at 5 ng/L), <5% (at 15 and 30 ng/L) nih.gov
Recovery 99-102% (in wine) nih.gov

Quality Control and Certified Reference Materials

Ensuring the quality and accuracy of analytical results for this compound relies heavily on robust quality control (QC) practices and the use of certified reference materials (CRMs). alfa-chemistry.com High-purity reference materials of IPMP are commercially available and are essential for the precise calibration of analytical instruments and the validation of analytical methods. hpc-standards.com These standards guarantee that measurements are traceable and comparable across different laboratories and methodologies. hpc-standards.com

Food matrix CRMs, which contain a known concentration of the target analyte in a matrix similar to the actual samples being tested, are invaluable for quality control. alfa-chemistry.com They help to assess the entire analytical process, including extraction efficiency, and to identify potential matrix effects that could interfere with quantification. alfa-chemistry.com The use of CRMs in conjunction with in-house quality control samples allows laboratories to monitor the performance of their methods over time and ensure compliance with regulatory standards. hpc-standards.com

Automation in Analytical Procedures

The analysis of trace compounds like this compound often involves complex and labor-intensive sample preparation steps. labmanager.com Automation of these procedures offers significant advantages in terms of throughput, reproducibility, and efficiency. biotage.commicrobiozindia.com Automated systems can handle tasks such as extraction, dilution, and reagent addition, reducing manual intervention and the potential for human error. labmanager.comyoutube.com

By automating sample preparation, laboratories can achieve:

Increased Throughput : Automated platforms can process a large number of samples simultaneously, which is particularly beneficial for routine quality control or large-scale research studies. microbiozindia.com

Improved Precision and Reproducibility : Automation minimizes variability between samples and analysts, leading to more consistent and reliable results. microbiozindia.com

Reduced Costs : By increasing efficiency and freeing up skilled analysts for other tasks like data interpretation, automation can lower the cost per sample. biotage.comyoutube.com

Enhanced Safety : Automation can limit laboratory personnel's exposure to potentially hazardous solvents and reagents used during the extraction process. microbiozindia.com

Techniques like solid-phase extraction (SPE), a common sample preparation method for methoxypyrazines, are well-suited for automation. biotage.com The integration of automated sample preparation with analytical instruments like GC-MS or HPLC systems creates a streamlined workflow from sample to result, further enhancing laboratory productivity. nih.gov

Degradation and Removal Strategies for 2 Isopropyl 3 Methoxypyrazine in Environmental and Food Systems

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater. These methods are particularly effective for treating taste and odor-causing compounds like 2-isopropyl-3-methoxypyrazine (IPMP), which are often difficult to remove using conventional water treatment processes. nih.gov AOPs are characterized by the in-situ generation of highly reactive hydroxyl radicals (HO•), which are powerful oxidizing agents capable of degrading a wide range of contaminants. nih.gov The UV-A/Chlorine process, for instance, has been identified as a promising AOP for the efficient removal of IPMP from both ultrapure and drinking water. researchgate.netnih.gov Similarly, processes like UV/Hydrogen Peroxide and ozonation-based AOPs have shown effectiveness in degrading various recalcitrant organic compounds. mdpi.comelsevierpure.com

UV/Chlorine Process

The combination of ultraviolet (UV) irradiation and chlorine is an emerging AOP that generates various reactive species, including hydroxyl radicals (HO•) and reactive chlorine species (RCS), to enhance the degradation of contaminants. researchgate.net This process has been successfully evaluated for the removal of IPMP, a compound known for causing unpleasant taste and odor in water even at nanogram-per-liter levels. researchgate.netnih.gov Studies have shown that the UV/chlorine process is efficient in degrading IPMP. researchgate.net

The efficiency of the UV/Chlorine process for the degradation of this compound is significantly affected by both pH and the initial chlorine dosage. researchgate.netnih.gov The degradation of taste and odor compounds, including pyrazines, tends to decrease as the pH increases. semanticscholar.org For instance, in studies on similar compounds, the degradation rate constants dropped significantly when the pH was raised from 6 to 8. semanticscholar.org A lower, slightly acidic pH environment is generally more favorable for the degradation process. semanticscholar.orgnih.gov

The initial chlorine dosage also plays a crucial role, particularly at neutral pH values, where it significantly influences the degradation efficiency. researchgate.netnih.gov While increasing the chlorine dosage can accelerate the degradation, excessive amounts of hypochlorous acid and hypochlorite (B82951) can have a detrimental effect by scavenging the highly reactive HO• radicals and reactive chlorine species (RCS). semanticscholar.org

The degradation of this compound (IPMP) through the UV-A/Chlorine advanced oxidation process primarily results in the formation of oxidized derivatives. researchgate.netnih.gov The diverse radicals generated during the treatment promote the creation of hydroxy, hydroperoxy, and dealkylated derivatives of the parent compound. researchgate.netnih.gov Notably, chlorinated by-products, which can be a concern in chlorine-based treatments, have been identified only in trace amounts during the UV-A/Chlorine degradation of IPMP. researchgate.netnih.gov The oxidation by-products for other compounds treated with UV/chlorine have included de-alkylation, dechlorination-hydroxylation, and alkylic-hydroxylation. nih.gov

Interactive Table: Degradation By-products of IPMP in UV-A/Chlorine Process

By-product CategorySpecific DerivativesAbundance
Oxidized Derivatives Hydroxy derivativesMajor
Hydroperoxy derivativesMajor
Dealkylated derivativesMajor
Chlorinated Derivatives Chlorinated by-productsTrace

UV/Hydrogen Peroxide Process

The UV/Hydrogen Peroxide (UV/H₂O₂) process is another advanced oxidation technique used for the removal of recalcitrant taste and odor compounds like this compound (IPMP). nih.gov A comparative study evaluating UV/H₂O₂ and UV/Cl₂ found that direct photolysis at 254 nm resulted in less than 10% removal of IPMP, even at high UV doses. nih.gov However, when oxidants were added, the degradation rates significantly increased. nih.gov

Under comparable conditions with an oxidant injection of 5 mg L⁻¹ and a UV dose of 1000 mJ cm⁻², the degradation rate of IPMP in the UV/H₂O₂ process was found to exceed that of the UV/Cl₂ process. nih.gov Research indicates that IPMP is more reactive with hydroxyl radicals (HO•), the primary oxidant in the UV/H₂O₂ system, than with reactive chlorine species (RCS) that are prominent in the UV/Cl₂ process. nih.gov

Ozonation and Catalytic Ozonation

Ozonation is an advanced oxidation process that can be employed for the removal of taste and odor compounds. mdpi.com In catalytic ozonation, the process is enhanced by the use of a heterogeneous catalyst, which facilitates the decomposition of ozone to generate highly reactive oxygen species, most notably hydroxyl radicals (•OH). mdpi.com This significantly increases the mineralization efficiency of pollutants. mdpi.com

Influence of Ozonation Time and pH

While direct studies focusing solely on the ozonation of this compound (IPMP) are not extensively detailed in the provided research, significant insights can be drawn from advanced oxidation processes (AOPs) that employ similar reactive species, such as the UV/Chlorine (UV/Cl2) process. The degradation efficiency in these systems is highly dependent on operational parameters like pH.

Research comparing AOPs for the removal of taste and odor (T&O) compounds, including IPMP, reveals that pH is a critical factor influencing the degradation rate during the UV/Cl2 process. nih.gov The effectiveness of the treatment is dictated by the specific reactive species generated, which is in turn governed by the pH of the water. For instance, hydroxyl radicals and various reactive chlorine species (RCS) contribute differently to the degradation, and their prevalence is pH-dependent. nih.gov In the UV-A/Chlorine process, the initial chlorine dosage and neutral pH values were found to significantly influence the degradation efficiency of IPMP. researchgate.net

The degradation rate constant in a UV/chlorine process generally decreases as the pH increases from 3 to 11. researchgate.net This indicates that more acidic conditions can favor the degradation of compounds like IPMP in certain AOPs. This is often because the dominant reactive species and the chemical form of the target compound change with pH, affecting their reactivity.

Identification of Intermediate By-products (e.g., acid esters, carboxylic acids)

The degradation of this compound through advanced oxidation processes does not simply remove the parent compound but transforms it into various intermediate by-products. The formation of these by-products is a crucial aspect of the treatment process, as they may have their own chemical properties and potential impacts.

During the UV-A/Chlorine treatment of IPMP, the formation of diverse radicals leads to the degradation of the parent molecule. researchgate.net This process primarily promotes the formation of hydroxy, hydroperoxy, and dealkylated derivatives. researchgate.net The attack by reactive species like hydroxyl radicals can lead to the addition of hydroxyl groups to the molecule or the removal of alkyl groups. researchgate.net Notably, chlorinated by-products were identified only in trace amounts, suggesting that the primary degradation pathway involves oxidation rather than chlorination. researchgate.net

Ozonation processes in water treatment are known to react with natural organic matter to produce a variety of oxidation by-products, including low molecular weight aldehydes (like formaldehyde), glyoxals, and keto-acids. wwdmag.comtaylorfrancis.com While these specific by-products were not explicitly identified for IPMP in the provided research, the formation of oxidized derivatives like carboxylic acids is a common outcome of the ozonation of organic compounds.

Electrochemical Oxidation

Electrochemical oxidation is an advanced oxidation process that utilizes an electric current to generate powerful oxidizing agents, such as hydroxyl radicals, to degrade persistent organic pollutants. The process typically involves passing a current between electrodes (anode and cathode) in a solution containing the contaminant. At the anode, direct oxidation of the compound can occur, or indirect oxidation can happen via electrochemically generated species like active chlorine from chloride ions present in the water. mdpi.com

The kinetics of electrochemical oxidation can often be described by a first-order equation, with the degradation rate dependent on factors like current density and the type of electrode material used, such as Boron-Doped Diamond (BDD) anodes. mdpi.com The effectiveness of the process is often monitored by the change in the solution's redox potential, which increases as the compounds are oxidized. mdpi.com While specific studies detailing the electrochemical oxidation of this compound were not found, the process is a recognized method for degrading other complex organic molecules, often leading to the formation of intermediate products before eventual mineralization. mdpi.com

Adsorption Techniques

Powdered Activated Carbon (PAC) Adsorption

Adsorption using activated carbon is a widely applied and effective method for removing taste and odor compounds like this compound from water. Powdered activated carbon (PAC) offers a high surface area for the adsorption of organic molecules. nih.gov

Studies using Granular Activated Carbon (GAC), which functions on the same principles as PAC, have demonstrated high efficacy in removing IPMP. Research has shown that GAC can remove over 90% of IPMP from water within 12 hours at a dosage of 200 mg/L. montclair.edu The adsorption process is influenced by several factors, including the dosage of the activated carbon and the pH of the solution. montclair.edu

ParameterConditionResultReference
Adsorbent Granular Activated Carbon (GAC)>90% removal of 150 µg/L IPMP montclair.edu
Dosage 200 mg/L>90% removal montclair.edu
Contact Time 12 hours>90% removal montclair.edu
pH Range 3 - 11Effective removal montclair.edu
Optimal pH Acidic conditionsFavored adsorption montclair.edu

Biological Degradation Processes

Microbial Biodegradation

Microbial biodegradation utilizes the metabolic processes of microorganisms to break down complex organic molecules into simpler, less harmful substances. mdpi.com Bacteria, in particular, can adapt to use xenobiotic compounds as a source of carbon, nitrogen, and energy. mdpi.com

While many studies on microbial degradation focus on pesticides with structural similarities to pyrazines, such as atrazine (B1667683), specific research on the microbial biodegradation of this compound is less common. Studies on atrazine show that bacteria can degrade it through processes like de-alkylation. nih.gov For example, bacterial strains such as Bacillus licheniformis and Bacillus megaterium have been shown to degrade atrazine with high efficiency, reaching over 98% removal in 7 days. mdpi.com

The effectiveness of biodegradation can be influenced by environmental conditions and the bioavailability of the compound. For instance, in soil, surfactants can increase the bioavailability of a compound and enhance the rate of biodegradation. nih.gov However, the results indicate that the physicochemical decomposition of some similar compounds can be more significant than microbial degradation, and that nutrient supply strongly affects the fate of the compound in bacterial cultures. nih.gov Further research is needed to isolate and characterize microbial strains that are specifically effective at degrading this compound and to understand its metabolic pathway.

Enzymatic Degradation

The biodegradation of this compound (IPMP) and related alkyl-methoxypyrazines involves specific enzymatic pathways, particularly in microbial systems and within plant tissues. While the complete degradation pathways are still under investigation, research has identified key enzymatic steps such as O-demethylation and hydroxylation as crucial for their breakdown. nih.govnih.gov

In environmental systems, bacteria have been identified that can utilize pyrazines as a sole source of carbon and nitrogen. nih.gov The genus Rhodococcus, known for its versatile metabolic capabilities and ability to degrade a wide range of aromatic compounds, has shown potential in pyrazine (B50134) degradation. nih.govnih.gov For instance, Rhodococcus erythropolis has been observed to degrade 2,5-dimethylpyrazine (B89654) by first hydroxylating the pyrazine ring to form 2-hydroxy-3,6-dimethylpyrazine. nih.gov This initial step requires molecular oxygen and is catalyzed by enzymes such as flavin-dependent monooxygenases or cytochrome P450-dependent monooxygenases. nih.gov

Within food systems, particularly in wine grapes, the degradation of IPMP is closely linked to the fruit's maturation process. The primary hypothesized mechanism is enzymatic O-demethylation, which would convert the methoxypyrazine back into its non-volatile precursor, 3-isopropyl-2-hydroxypyrazine (IPHP). nih.govresearchgate.net This process effectively reverses the final step of IPMP biosynthesis, which is catalyzed by O-methyltransferase enzymes. nih.gov While the specific enzymes responsible for this demethylation in grapes have not been fully characterized, various enzyme families are known to perform such reactions in plants and microbes to degrade toxins or catabolize compounds. scienceopen.com These include cytochromes P450, 2-oxoglutarate/Fe(II)-dependent dioxygenases, and Rieske-domain proteins. scienceopen.com The degradation of IPMP within the grape berry is therefore considered an active, temperature-dependent biological process rather than simple photodegradation. nih.gov

Sensory and Olfactory Perception of 2 Isopropyl 3 Methoxypyrazine

Olfactory Receptor Interactions

The sense of smell is initiated by the interaction of odorant molecules with olfactory receptors (ORs), which are G protein-coupled receptors (GPCRs) located on olfactory sensory neurons. biorxiv.org The combinatorial activation of these receptors allows for the discrimination of a vast array of chemical structures. biorxiv.orgoup.com The binding of an odorant to a receptor triggers a signaling cascade, ultimately leading to the perception of a specific aroma in the brain. mdpi.comnih.gov

Specific human olfactory receptors have been identified that respond to various flavor compounds. For instance, the human olfactory receptor OR2AG1 is known to be activated by amyl butyrate, a compound found in fruits and cheese. nih.gov While the specific receptor primarily responsible for detecting 2-Isopropyl-3-methoxypyrazine has been a focus of study, research has highlighted the complexity of these interactions. evitachem.comnih.gov Studies on related methoxypyrazines, such as 2-isobutyl-3-methoxypyrazine (B1223183) (IBMP), have shown that they bind to receptors in the olfactory mucosa. nih.gov The activation of these receptors is a critical first step in the perception of the characteristic aromas associated with these compounds. mdpi.comnih.gov The mechanism involves the odorant molecule fitting into a binding pocket within the receptor protein, a process influenced by the molecule's three-dimensional structure. biorxiv.orgdur.ac.uk

The perceived smell of a pyrazine (B50134) derivative is intrinsically linked to its chemical structure, specifically the nature of the substituents on the pyrazine ring. mdpi.comnih.gov Research into structure-odor relationships has demonstrated that steric and electrostatic properties of the alkyl side chain and the methoxy (B1213986) group are key determinants of the olfactory response. mdpi.comnih.gov

For methoxypyrazines, the size and shape of the alkyl group at the C-3 position significantly influence the perceived aroma. Compounds with smaller alkyl chains are often described with 'roasted' or 'nutty' notes, while those with longer or bulkier side chains, like the isopropyl group in IPMP, tend to elicit 'green' or 'vegetative' odors. tdx.cat The presence of the methoxy group at the C-2 position is also crucial for the characteristic "green" aroma of many methoxypyrazines. mdpi.com Three-dimensional models suggest that the interaction between the odorant and the olfactory receptor site involves specific spatial arrangements of the molecule's functional groups. dur.ac.uk

Sensory Thresholds in Various Matrices

The sensory detection threshold of a compound is the lowest concentration at which it can be perceived by the human senses. For this compound, these thresholds are remarkably low, indicating its high potency as an aroma compound. mdpi.comnih.gov The matrix, or the medium in which the compound is present (e.g., wine, water), significantly influences its detection threshold. mdpi.comnih.gov

In the context of wine, aroma perception occurs through two main pathways: orthonasal (sniffing through the nose) and retronasal (aromas released in the mouth during consumption that travel to the nasal cavity). researchgate.net The detection thresholds for IPMP in wine are influenced by both the evaluation method and the wine style. nih.gov

A study determined the best estimate thresholds (BETs) for IPMP in three different wines. In a Chardonnay, the orthonasal threshold was 0.32 ng/L. nih.gov For a Gewürztraminer, the orthonasal threshold was 1.56 ng/L, and the retronasal threshold was 1.15 ng/L. nih.gov In a red wine blend, the orthonasal threshold was found to be 1.03 ng/L, with a retronasal threshold of 2.29 ng/L. nih.gov These findings highlight that the wine matrix significantly impacts the perception of IPMP, with thresholds varying between white and red wine styles. nih.govresearchgate.net Generally, the detection threshold for IPMP in white wine ranges from 0.3 to 1.6 ng/L, while in red wine it is approximately 1 to 2 ng/L. tdx.catresearchgate.net

Table 1: Orthonasal and Retronasal Detection Thresholds of this compound in Wine (ng/L)

Wine Type Orthonasal Threshold (ng/L) Retronasal Threshold (ng/L) Source
Chardonnay 0.32 Not Determined nih.gov
Gewürztraminer 1.56 1.15 nih.gov

The detection threshold of this compound has also been established in water, providing a baseline for its sensory potency without the complex interactions of a wine matrix. Multiple studies have reported the detection threshold of IPMP in water to be in the low nanogram per liter range. tdx.catvt.edu A commonly cited value for the olfactory threshold of IPMP in water is approximately 2 ng/L. tdx.catopenagrar.de Other reports indicate a range of 1 to 10 ng/L for 3-alkyl-2-methoxypyrazines in general. vt.edu Analytical methods have been developed to detect IPMP in water at levels as low as 1.0 ng/L. tandfonline.comnih.gov

Table 2: Detection Thresholds of this compound in Water (ng/L)

Reported Threshold (ng/L) Source
~2 tdx.catopenagrar.de

Perceived Aroma Attributes (e.g., pea, earthy, beany)

This compound is strongly associated with a range of "green" and "earthy" aromas. The specific descriptors used for IPMP often include green pea, asparagus, earthy, and musty notes. dur.ac.uktdx.cat In some contexts, it can also be described as having a galbanum-like odor. dur.ac.uk

The aroma profile of IPMP is a key contributor to the sensory character of various foods and beverages. For example, it is a significant component of the aroma of green peas. mdpi.com In wine, particularly from varieties like Cabernet Sauvignon, it contributes to what is often described as a "vegetative" or "herbaceous" character, with specific notes of "pea-asparagus" being attributed to IPMP. tdx.catoeno-one.eu In other food products, such as microwave-heated sponge gourd, IPMP has been identified as responsible for a noticeable musty-peanut and earthy off-flavor. jst.go.jp The perception of these attributes is concentration-dependent and can be influenced by the presence of other aromatic compounds in the food matrix. mdpi.comnih.gov

Sensory Interactions with Other Volatile Compounds

The sensory perception of this compound (IPMP) is not solely dependent on its concentration. Instead, its final aroma profile is significantly influenced by complex interactions with other volatile compounds present in the food or beverage matrix. These interactions can be additive, synergistic, suppressive, or masking, fundamentally altering the olfactory experience. The matrix, such as wine, is a complex environment where numerous volatile and non-volatile components can modulate the perception of a single aroma compound. oeno-one.eu

Studies on the closely related 2-isobutyl-3-methoxypyrazine (IBMP) provide valuable insights into the types of interactions that also apply to IPMP. For example, the perception of "green pepper," a hallmark of methoxypyrazines, can be suppressed by certain fruity esters. nih.gov Conversely, the presence of methoxypyrazines may also lead to the suppression of desirable "clear/fruity" notes in wine. mdpi.com

Detailed Research Findings on Sensory Interactions

Scientific studies have identified several specific interactions between methoxypyrazines and other volatile compounds, which are summarized below.

Additive and Synergistic Effects: Methoxypyrazines can act additively with each other. researchgate.net This means the presence of IPMP alongside other pyrazines like IBMP can result in a combined "green" aroma intensity that is greater than what each compound would produce alone. Furthermore, interactions between IPMP and certain oxidation compounds can intensify unpleasant aroma characteristics. researchgate.net In a study analyzing aroma descriptions in wine, a positive correlation was found between the 'green pepper' attribute (from IBMP) and attributes like 'herbaceous' and 'berry', suggesting that a certain level of fresh, green notes might enhance the perception of berry aromas, and vice versa. mdpi.com

Suppressive and Masking Effects: One of the most significant interactions is the suppression of methoxypyrazine's green aromas by other compound classes, particularly esters. Research on IBMP demonstrated that acetates could promote 'tropical fruity' expressions and suppress the 'green pepper' note. nih.gov Specifically, a blend of 1-hexanol, isoamyl acetate, ethyl hexanoate, and ethyl octanoate (B1194180) was effective in weakening the 'green pepper' aroma and highlighting fruity notes. nih.gov Conversely, methoxypyrazines can mask other desirable aromas. Studies have shown that IBMP can have a masking effect on the 'tropical passionfruit' notes contributed by 3-mercaptohexan-1-ol. mdpi.com

Matrix Effects: The non-volatile components of a matrix, such as tannins and ethanol (B145695) in wine, play a crucial role. Increased levels of ethanol and tannins can reduce the headspace concentration of volatile compounds, thereby increasing their detection thresholds. oeno-one.eu This implies that in a wine with a high tannin content, a higher concentration of IPMP would be required for it to be perceived, demonstrating an indirect sensory interaction with the wine's structural components. oeno-one.eu

The following tables provide a detailed overview of the observed sensory interactions involving methoxypyrazines.

Table 1: Interactive Effects on Methoxypyrazine Perception

Interacting Compound(s)Type of InteractionEffect on Methoxypyrazine PerceptionReference
Other Methoxypyrazines (e.g., IBMP)AdditiveIntensifies the overall "green," "herbaceous" aroma. researchgate.net
Oxidation CompoundsSynergisticCan intensify unpleasant aroma attributes associated with IPMP. researchgate.net
Fruity Esters (e.g., Isoamyl acetate, Ethyl hexanoate)SuppressiveWeakens the perception of "green pepper" aroma. nih.gov
Wine Matrix (Tannins, Ethanol)Suppressive (Masking)Increases the sensory detection threshold, making the compound less perceptible. oeno-one.eu
'Herbaceous' and 'Berry' aroma compoundsSynergistic/Positive CorrelationThe perception of 'green pepper' and 'berry'/'herbaceous' notes may be mutually enhancing. mdpi.com

Table 2: Masking Effects Caused by Methoxypyrazines

Masked Compound(s)Aroma Profile of Masked CompoundEffect of Methoxypyrazine PresenceReference
3-mercaptohexan-1-olTropical passionfruitSuppresses the perception of the fruity note. mdpi.com
General "fruity" notesClear, fruityCan lead to an indirect suppression of clear and fruity aromas in wine. mdpi.com

Ecological and Industrial Implications of 2 Isopropyl 3 Methoxypyrazine

Role as Semiochemicals

2-Isopropyl-3-methoxypyrazine (IPMP) is a naturally occurring compound that plays a significant role in the chemical communication of various organisms, acting as a semiochemical that mediates interactions both within and between species. pherobase.comdur.ac.uk

Attractant for Pollinator Beetles

IPMP has been identified as a key attractant for pollinator beetles in specific plant-insect mutualisms. csic.esnih.gov A notable example is its role in the pollination of the African cycad Encephalartos villosus. nih.govmdpi.comroyalsocietypublishing.org Cones of this cycad from southern populations emit IPMP, which effectively attracts their specific beetle pollinators. royalsocietypublishing.org Field bioassays have confirmed that pollinators in these southern populations show a strong response to this compound. royalsocietypublishing.org This chemical signal is crucial for ensuring the visitation of beetles, which use the cones as brood sites, thereby facilitating pollination in this obligate mutualism. royalsocietypublishing.org The specificity of this chemical cue helps maintain the fidelity of the pollinator to its host plant.

Furthermore, IPMP is one of several 2-alkyl-3-methoxypyrazines released by the flowers of certain Neotropical palm species in the genera Acrocomia and Attalea. researchgate.net These compounds have been found to be potent attractants for florivorous scarab beetles of the Cyclocephalini tribe, which are associated with these economically important palms. researchgate.net

Allomone in Aposematic Insects

In addition to its role as an attractant, IPMP also functions as an allomone, a chemical substance that benefits the producer by modifying the behavior of a receiving species. Specifically, it is a component of the chemical defense mechanism in aposematic (warningly colored) insects. mdpi.comresearchgate.net Various aposematic insects from different orders utilize 2-alkyl-methoxypyrazines, including IPMP, as warning signals to deter predators. csic.esnih.gov This distinctive odor, combined with visual cues like bright coloration, creates a multimodal defense system. csic.esmdpi.com

For instance, when harlequin bug (Murgantia histrionica) adults are disturbed, they release a fluid from their prothorax that has a characteristic odor due to the presence of this compound and 2-sec-butyl-3-methoxypyrazine. kglmeridian.com This chemical defense is believed to be a universal warning odor, analogous to the visual warning signal of the color red. kglmeridian.com Similarly, some ladybird beetles (Coccinellidae) use a blend of methoxypyrazines, including IPMP, in their defensive secretions. escholarship.org In some cases, these defensive allomones have been co-opted to also function as aggregation pheromones. nih.gov However, in studies with the convergent ladybird beetle, Hippodamia convergens, IPMP showed little to no effect on aggregation behavior, with higher doses even acting as a repellent. nih.gov

Role in Nematode Attraction

Research has revealed that this compound plays a role in the chemical ecology of soil-dwelling organisms, specifically in attracting nematodes to plant roots. frontiersin.orgnih.gov IPMP is one of the volatile organic compounds emitted by the roots of both tomato and spinach plants. nih.govusda.gov

In laboratory bioassays, this compound has been shown to be an attractant for the infective second-stage juveniles (J2s) of the root-knot nematode Meloidogyne incognita, a significant agricultural pest. frontiersin.orgusda.govresearchgate.netoup.com While other compounds, such as methyl salicylate (B1505791) in tomato roots, may be more potent attractants, IPMP is a contributing factor to the attractiveness of spinach roots to these nematodes. frontiersin.orgusda.gov The identification of such attractants is crucial for understanding host-parasite interactions and developing potential management strategies for these pests. usda.gov

Impact in Food and Beverage Industry

The potent sensory properties of this compound mean it has a significant impact, both positive and negative, in the food and beverage industry. gravitywinehouse.comsemanticscholar.org It is recognized for its characteristic earthy, pea, and potato-like aromas. gravitywinehouse.comflavoractiv.com

Contribution to Varietal Character in Wines

In enology, methoxypyrazines, including IPMP, are important grape-derived aroma compounds that contribute to the "herbaceous" or "vegetative" character of certain wines. gravitywinehouse.comtdx.catnapoliwinetours.com While high concentrations are often considered a flaw, moderate levels can add complexity and are considered a key part of the varietal character of specific wines. gravitywinehouse.comnapoliwinetours.com

IPMP is one of the main methoxypyrazines found in grapes and wine, alongside the more abundant 3-isobutyl-2-methoxypyrazine (IBMP). tdx.catitjfs.com It is often associated with aromas of green pea, earthy notes, or asparagus. gravitywinehouse.comnapoliwinetours.com The concentration of IPMP in grapes and the resulting wine is influenced by factors such as grape variety, ripeness, and sun exposure. tdx.catvt.edu Although less studied than IBMP, IPMP can be present in grapes and contribute to the wine's final aromatic profile. itjfs.com In some instances, its concentration can exceed its very low detection threshold, thereby impacting the wine's flavor. mdpi.com

Table 1: Methoxypyrazines in Wine

Compound Common Descriptor(s) Typical Source in Wine
This compound (IPMP) Green pea, earthy, asparagus gravitywinehouse.comnapoliwinetours.com Grape-derived, ladybug taint itjfs.com
3-Isobutyl-2-methoxypyrazine (IBMP) Bell pepper, gooseberry, herbaceous gravitywinehouse.com Grape-derived (e.g., Sauvignon Blanc, Cabernet Sauvignon) gravitywinehouse.com
3-sec-Butyl-2-methoxypyrazine (SBMP) Similar to IBMP, but less intense napoliwinetours.com Grape-derived (e.g., Cabernet Sauvignon) tdx.cat

Off-Flavor Issues in Drinking Water

This compound is a significant contributor to taste and odor problems in drinking water supplies worldwide. hep.com.cnmdpi.com It is known for imparting an unpleasant "earthy," "musty," "potato skin," or "rotten vegetable" character to water. flavoractiv.comaroxa.comresearchgate.net This compound is particularly problematic due to its extremely low odor threshold, meaning it can be detected by consumers at very low concentrations, often in the nanograms per liter (ng/L) range. hep.com.cnaroxa.com

The presence of IPMP in water is often attributed to the metabolic activities of certain microorganisms, such as Actinobacteria, which can be found in lakes, reservoirs, and water distribution systems. flavoractiv.comaroxa.com The occurrence of these off-flavors can lead to consumer complaints and a perception of poor water quality. mdpi.com Consequently, water treatment facilities face the challenge of effectively removing IPMP and other potent odorants to ensure the palatability and consumer acceptance of drinking water. mdpi.com

Table 2: Common Off-Flavor Compounds in Drinking Water

Compound Flavor/Odor Description Common Source
This compound (IPMP) Earthy, musty, potato skins flavoractiv.comaroxa.com Microbial metabolism (e.g., Actinobacteria) aroxa.com
Geosmin (B144297) Earthy, musty mdpi.com Microbial metabolism (e.g., Cyanobacteria, Actinobacteria) mdpi.com
2-Methylisoborneol (B1147454) (MIB) Earthy, musty hep.com.cnmdpi.com Microbial metabolism (e.g., Cyanobacteria, Actinobacteria) mdpi.com
2-Isobutyl-3-methoxypyrazine (B1223183) (IBMP) Earthy, musty hep.com.cnmdpi.com Microbial metabolism hep.com.cn
2,4,6-Trichloroanisole (TCA) Musty, moldy mdpi.com Microbial methylation of chlorophenols mdpi.com

Off-Flavor Issues in Aquaculture

This compound (IPMP) is a significant contributor to off-flavor events in the aquaculture industry. hep.com.cn This potent, volatile compound is associated with earthy, moldy, and pea-like odors that can be absorbed by fish and other aquatic organisms, rendering them unpalatable and unmarketable, which leads to significant economic losses. hep.com.cnmdpi.comresearchgate.net

The primary sources of IPMP and similar taste and odor compounds (T&Os) in aquaculture systems are microorganisms. globalseafood.orgrakadev.com Bacteria and certain types of algae can produce IPMP as a secondary metabolite. mdpi.comglobalseafood.orgrakadev.com While historically, microorganisms in the water and sediment were considered the main culprits, recent research has identified commercial fish feeds as another potential source of IPMP. frontiersin.orgnih.govresearchgate.netnih.gov Studies have confirmed the presence of IPMP in fish feed samples, suggesting that the feed itself can directly contribute to the accumulation of this off-flavor in farmed fish. frontiersin.orgresearchgate.net

The lipophilic nature of IPMP facilitates its transfer from the water or feed and subsequent accumulation in the lipid-rich tissues of fish. mdpi.comresearchgate.net This bioaccumulation means that even very low concentrations in the water can lead to noticeable tainting of the final product. hep.com.cn The presence of IPMP in aquaculture may also serve as an indicator of broader water quality issues, such as the proliferation of certain microorganisms associated with eutrophic conditions. mdpi.com

Environmental Monitoring and Management

The potent sensory impact of this compound, even at trace concentrations, necessitates its monitoring and management in water resources to prevent aesthetic issues in drinking water and economic losses in industries like aquaculture.

The assessment of water quality frequently involves monitoring for key taste and odor compounds, including this compound. markes.com Due to its extremely low odor threshold, which can be in the nanogram per liter (ng/L) or parts-per-trillion (ppt) range, highly sensitive analytical methods are required for its detection. gcms.czgcms.cz

Several advanced analytical techniques have been developed and optimized for the trace-level detection of IPMP in water. A common and effective approach is the use of Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). tandfonline.comresearchgate.netdoaj.orgpjoes.com This method allows for the concentration of volatile compounds like IPMP from a water sample onto a coated fiber, which is then analyzed by GC-MS, providing high sensitivity and selectivity. gcms.cztandfonline.com Researchers have optimized various parameters for this method, including the type of SPME fiber, extraction temperature and time, and the effect of salt addition to improve extraction efficiency. doaj.orgpjoes.com

Other methods include the use of adsorbents like Ambersorb 572 followed by GC-High Resolution Mass Spectrometry (GC-HRMS) and liquid-liquid microextraction. hep.com.cnnih.gov These methods achieve the low detection limits necessary to identify potential off-flavor issues before they become problematic. hep.com.cnnih.gov The detection of IPMP is often part of a broader analysis of multiple T&O compounds, such as Geosmin, 2-Methylisoborneol (MIB), and 2-Isobutyl-3-methoxypyrazine (IBMP), to provide a comprehensive profile of water quality. markes.comtandfonline.comnih.gov

Interactive Table: Analytical Methods for this compound Detection in Water You can filter and sort the data by clicking on the headers.

Analytical Method Sample Pre-treatment Detection Limit (MDL/RDL) Linearity Range (ng/L) Reference
HS-SPME-GC-ITMS/MS Headspace SPME < 1 ng/L 1 - 100 tandfonline.com
GC-HRMS Ambersorb 572 Adsorption 1.0 ng/L (RDL) Not Specified nih.gov
LLME-GC-CI-MS/MS Liquid-Liquid Microextraction 0.2 ng/L (MDL) 0.8 - 200 hep.com.cn
HS-SPME-GC-MSD Headspace SPME 2 - 10 ng/L Not Specified doaj.org

Managing IPMP in water systems involves not only detection but also effective removal. Conventional water treatment processes are often ineffective at removing this compound. nih.gov Consequently, research has focused on Advanced Oxidation Processes (AOPs) and the development of predictive tools to optimize its degradation.

Studies have compared the efficacy of different AOPs, such as UV/Hydrogen Peroxide (UV/H₂O₂) and UV/Chlorine (UV/Cl₂), for the degradation of IPMP. nih.govresearchgate.net Research indicates that direct photolysis at a wavelength of 254 nm has a minimal effect, removing less than 10% of the compound even at high UV doses. nih.gov However, AOPs that generate highly reactive hydroxyl radicals (•OH) are significantly more effective. nih.govresearchgate.net IPMP has been found to be more reactive with hydroxyl radicals than with reactive chlorine species. nih.govresearchgate.net

To optimize these treatment processes, predictive tools have been developed. For instance, a tool using a generalized reduced gradient (GRG) nonlinear solver was created to determine the optimal operating conditions for both UV/H₂O₂ and UV/Cl₂ processes. nih.govresearchgate.net These models help in predicting the degradation efficiency based on factors like oxidant dosage, UV dose, pH, and the electrical energy dose (EED), which is a measure of the energy consumption per unit volume of water treated. nih.gov This allows for more efficient and cost-effective application of AOPs for the removal of IPMP from drinking and industrial water sources.

Interactive Table: Degradation Efficiency of this compound using AOPs You can filter and sort the data by clicking on the headers.

Treatment Process Target Removal Rate Electrical Energy Dose (EED) (kWh m⁻³) Key Finding Reference
UV/H₂O₂ 90% 0.156 More effective than UV/Cl₂ under tested conditions. nih.gov
UV/Cl₂ 50% 0.174 pH has a significant impact on removal efficiency. nih.gov

Q & A

Q. Advanced Consideration :

  • LC-MS/MS can track degradation products (e.g., hydroxylated derivatives) to assess treatment efficacy.

How should researchers address contradictory data on IPMP’s ecological sources and detection thresholds?

Answer:
Discrepancies arise from matrix effects (e.g., organic content in water) and analytical variability . Mitigation strategies:

  • Standard addition calibration : Spiking samples with known IPMP concentrations to correct for matrix interference .
  • Interlaboratory validation : Harmonize protocols using reference materials (e.g., Sigma-Aldrich’s certified standards) .
  • Meta-analysis : Compare datasets across studies (e.g., IPMP in Taihu Lake vs. winegrapes) to identify environmental vs. anthropogenic sources .

What safety protocols are critical when handling IPMP in laboratory settings?

Answer:
IPMP is classified as acute toxicity (Category 4) and respiratory irritant (Category 3) . Mandatory precautions:

  • PPE : Nitrile gloves (tested to EN 374), FFP2 respirators, and chemical goggles .
  • Ventilation : Use fume hoods for synthesis or extraction steps .
  • Waste disposal : Neutralize residues with 5% NaOH before incineration .

What role does IPMP play in insect communication, and how can this inform ecological studies?

Answer:
IPMP is a semiochemical in Harmonia axyridis beetles, influencing aggregation and defense. Research applications:

  • Behavioral assays : Test insect responses to synthetic IPMP in controlled environments .
  • Metabolic tracing : Use ¹⁴C-labeled IPMP to study uptake and excretion in arthropods .

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